N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C17H13FN2O3 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H13FN2O3/c1-20-13-4-2-11(18)6-10(13)7-14(20)17(21)19-12-3-5-15-16(8-12)23-9-22-15/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
ATLFMCPRFBSCBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for 5-Fluoroindole-2-Carboxylate
The Fischer indole synthesis is employed to construct the fluorinated indole ring. Starting with 4-fluorophenylhydrazine (derived from 4-fluoronitrobenzene via diazotation and reduction), condensation with ethyl pyruvate under acidic conditions (HCl, ethanol, reflux) yields ethyl 5-fluoroindole-2-carboxylate (45% yield after chromatography).
Key Reaction Conditions :
N1-Methylation of Indole
Methylation at the indole nitrogen is achieved using methyl iodide and a strong base. Ethyl 5-fluoroindole-2-carboxylate is treated with methyl iodide (1.2 equiv) and sodium hydride (1.5 equiv) in dry DMF at 0°C→RT for 6 hours, yielding ethyl 1-methyl-5-fluoroindole-2-carboxylate (72% yield).
Optimization Notes :
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester is performed using NaOH (2M) in ethanol/water (3:1) at reflux for 4 hours, yielding 1-methyl-5-fluoroindole-2-carboxylic acid (89% yield).
Preparation of 1,3-Benzodioxol-5-Amine
Reduction of 5-Nitro-1,3-Benzodioxole
5-Nitro-1,3-benzodioxole is reduced using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C for 3 hours, affording 1,3-benzodioxol-5-amine (95% yield).
Alternative Methods :
Amide Bond Formation
Activation of Carboxylic Acid
The indole-2-carboxylic acid is activated as an acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane (0°C→RT, 2 hours). The resulting 1-methyl-5-fluoroindole-2-carbonyl chloride is used without isolation.
Coupling with 1,3-Benzodioxol-5-Amine
The acyl chloride is reacted with 1,3-benzodioxol-5-amine (1.1 equiv) in anhydrous THF with triethylamine (2 equiv) at 0°C→RT for 12 hours, yielding N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (68% yield after chromatography).
Alternative Coupling Reagents :
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole H3), 7.12 (d, J = 8.4 Hz, 1H, indole H6), 6.92 (d, J = 8.4 Hz, 1H, indole H7), 6.78 (s, 1H, benzodioxol H6), 6.52 (s, 1H, benzodioxol H4), 5.98 (s, 2H, OCH₂O), 3.87 (s, 3H, NCH₃).
-
¹³C NMR : δ 165.2 (C=O), 148.1 (benzodioxol C2), 135.6 (indole C5-F), 124.8 (indole C2), 108.9 (benzodioxol C5), 101.4 (OCH₂O).
Purity and Yield Optimization
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Indole Synthesis | Fischer | 45 | Regioselective fluorination |
| N1-Methylation | NaH/CH₃I | 72 | Avoids over-alkylation |
| Amide Coupling | BOP | 75 | Mild conditions, high efficiency |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a tool to study cellular processes such as cell cycle regulation and apoptosis.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with microtubules. The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of indole-2-carboxamides, which vary in substituents on the indole ring and the aromatic moiety attached via the carboxamide group. Key structural analogs include:
Key Differences :
- Substituents on Indole : The target compound’s 1-methyl group distinguishes it from analogs with unsubstituted NH (e.g., compounds in ) or bulkier groups (e.g., fluorobenzyl in ).
Pharmacological and Physicochemical Properties
Fluorine Effects : The 5-fluoro substitution in the target compound and analogs () improves membrane permeability and binding affinity via electronegativity and steric effects .
Spectral Data Comparison
1H-NMR :
- MS Data: Target compound’s molecular ion ([M+H]+) would differ by +14 Da compared to non-methylated analogs (e.g., 359.12 vs. 373.13 in ) .
Biological Activity
N-(1,3-benzodioxol-5-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic compound of increasing interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- Benzodioxole Ring : A fused bicyclic structure that contributes to the compound's biological activity.
- Indole Moiety : A common scaffold in many biologically active compounds.
- Fluorine Atom : Enhances lipophilicity and biological activity.
- Carboxamide Group : Imparts solubility and potential for hydrogen bonding interactions.
The molecular formula is with a molecular weight of 312.29 g/mol.
The primary mechanism of action for this compound involves its interaction with microtubules. It is believed to inhibit tubulin polymerization, leading to disruption in the mitotic spindle formation during cell division. This action can trigger apoptosis in cancer cells, making it a candidate for anticancer therapies .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Key findings include:
- Cell Line Studies : The compound demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 2.29 µM to 9.58 µM .
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 2.29 | Doxorubicin | 5.23 |
| HCT116 | 9.58 | 5-FU | 10 |
| MCF7 | 13.1 | Imatinib | 9 |
Mechanistic Insights
The compound has been shown to induce apoptosis through several pathways:
- Cell Cycle Arrest : Induces G0/G1 or G2/M phase arrest in various cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress and subsequent apoptosis.
Studies indicate that it interacts with key signaling pathways such as PI3K/AKT/mTOR and ERK, which are crucial for cell survival and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on MDA-MB-231 Cells :
- Research on HCT116 Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
